molecular formula C13H8ClFOS B8415942 2-(2-Fluorophenylthio) 5-chlorobenzaldehyde

2-(2-Fluorophenylthio) 5-chlorobenzaldehyde

Cat. No.: B8415942
M. Wt: 266.72 g/mol
InChI Key: ZMDDROZREJWPJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Fluorophenylthio) 5-chlorobenzaldehyde is a useful research compound. Its molecular formula is C13H8ClFOS and its molecular weight is 266.72 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C13H8ClFOS

Molecular Weight

266.72 g/mol

IUPAC Name

5-chloro-2-(2-fluorophenyl)sulfanylbenzaldehyde

InChI

InChI=1S/C13H8ClFOS/c14-10-5-6-12(9(7-10)8-16)17-13-4-2-1-3-11(13)15/h1-8H

InChI Key

ZMDDROZREJWPJH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)F)SC2=C(C=C(C=C2)Cl)C=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

solution of 3.4 g sodium hydroxide in 6 ml of water and then 14 g of 2,5-dichlorobenzaldehyde (H. Erdmann, Justus Liebigs Ann. Chem. 272, 155, 1893) are added to a solution of 10.8 g 2-fluorothiophenol (reference above) in 20 ml of hexamethylphosphortriamide. Then, the mixture is heated for 5.5 hours to 100° C. After cooling it is diluted with 150 ml of water and extracted with benzene. The extract is washed with a 5% sodium hydroxide solution and with water, dried with magnesium sulfate and evaporated. Crude 2-(2-fluorophenylthio) 5-chlorobenzaldehyde is obtained which is then recrystallized from 20 ml ethanol; 16.0 g, m.p. 85.5°-88° C. A further crystallization affords an analytically pure product, m.p. 87°-88° C.
Quantity
3.4 g
Type
reactant
Reaction Step One
Quantity
14 g
Type
reactant
Reaction Step One
Quantity
10.8 g
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
solvent
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step Two

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